molecular formula C27H20N2O3S B14079228 1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079228
M. Wt: 452.5 g/mol
InChI Key: YXRZREQOGLQAMO-UHFFFAOYSA-N
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Description

1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Synthesis of the chromeno[2,3-c]pyrrole core: This involves the condensation of a suitable chromene derivative with a pyrrole derivative under acidic or basic conditions.

    Coupling of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction to introduce the phenyl group onto the chromeno[2,3-c]pyrrole core.

    Final assembly: The final compound is obtained by coupling the benzothiazole and chromeno[2,3-c]pyrrole intermediates under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced derivatives.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Scientific Research Applications

1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: Researchers can use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Phenylacetone: A simpler aromatic compound with different applications and properties.

    Imidazole derivatives: Compounds containing the imidazole ring, which have diverse biological activities and applications.

    Pyrrole derivatives: Compounds containing the pyrrole ring, known for their medicinal and industrial uses.

Properties

Molecular Formula

C27H20N2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-phenyl-2-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H20N2O3S/c1-15(2)17-12-13-19-21(14-17)33-27(28-19)29-23(16-8-4-3-5-9-16)22-24(30)18-10-6-7-11-20(18)32-25(22)26(29)31/h3-15,23H,1-2H3

InChI Key

YXRZREQOGLQAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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